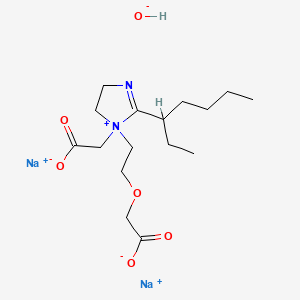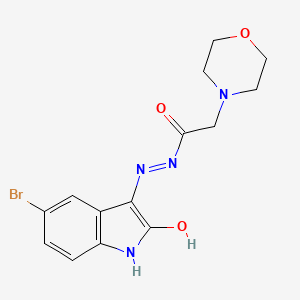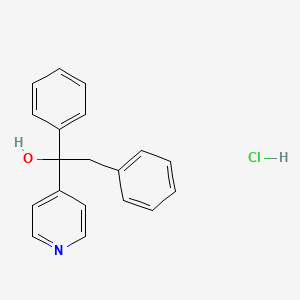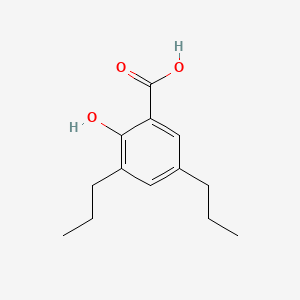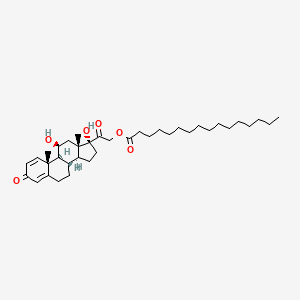
Tri-m-tolyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-m-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three m-tolyl groups (methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including its use as a molluscicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri-m-tolyltin acetate typically involves the reaction of m-tolylmagnesium bromide with tin(IV) chloride, followed by the addition of acetic acid. The reaction can be summarized as follows:
Preparation of m-tolylmagnesium bromide: This is achieved by reacting m-tolyl bromide with magnesium in anhydrous ether.
Formation of tri-m-tolyltin chloride: The m-tolylmagnesium bromide is then reacted with tin(IV) chloride to form tri-m-tolyltin chloride.
Formation of this compound: Finally, tri-m-tolyltin chloride is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-m-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or other carboxylates.
Major Products
Oxidation: Tin oxides and m-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Tri-m-tolyltin acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its molluscicidal properties.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of tri-m-tolyltin acetate involves its interaction with biological membranes and enzymes. It disrupts cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cell death. This is particularly effective against mollusks, making it a potent molluscicide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyltin acetate
- Tributyltin acetate
- Triethyltin acetate
Comparison
Tri-m-tolyltin acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to triphenyltin acetate, it has different reactivity and toxicity profiles. Tributyltin acetate and triethyltin acetate have different alkyl groups, leading to variations in their applications and effectiveness.
Eigenschaften
CAS-Nummer |
15826-89-8 |
|---|---|
Molekularformel |
C23H24O2Sn |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
tris(3-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
DUQUVLXUOBKCKL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



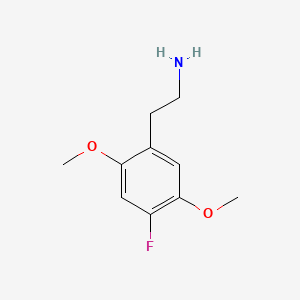
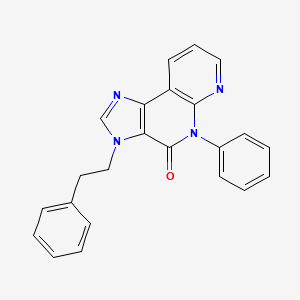

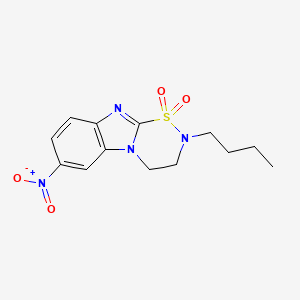
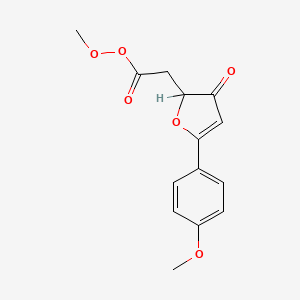
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
